molecular formula C18H19IN2O3 B11527354 Benzyl {1-[(4-iodo-2-methylphenyl)amino]-1-oxopropan-2-yl}carbamate

Benzyl {1-[(4-iodo-2-methylphenyl)amino]-1-oxopropan-2-yl}carbamate

Cat. No.: B11527354
M. Wt: 438.3 g/mol
InChI Key: JUNSHDDNSHAINE-UHFFFAOYSA-N
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Description

BENZYL N-{1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, an iodo-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-{1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE typically involves the reaction of benzyl chloroformate with 4-iodo-2-methylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the iodo group, converting it to a less reactive form such as a hydrogen or methyl group.

    Substitution: The iodo group in the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine: In biological research, BENZYL N-{1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is studied for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of BENZYL N-{1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The iodo group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

  • BENZYL N-(2,2,2-TRICHLORO-1-{[(4-IODO-2-METHYLPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)CARBAMATE
  • N-BENZYL-4-IODO-2-METHYLBENZENESULFONAMIDE

Comparison: Compared to similar compounds, BENZYL N-{1-[(4-IODO-2-METHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE is unique due to its specific combination of functional groups. The presence of both a carbamate and an iodo-substituted phenyl ring provides distinct reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H19IN2O3

Molecular Weight

438.3 g/mol

IUPAC Name

benzyl N-[1-(4-iodo-2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C18H19IN2O3/c1-12-10-15(19)8-9-16(12)21-17(22)13(2)20-18(23)24-11-14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

JUNSHDDNSHAINE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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